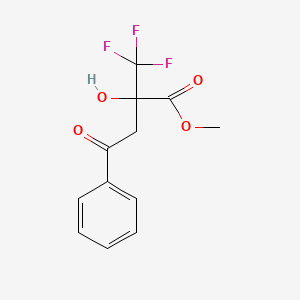

![molecular formula C9H9F3N2O2 B2817306 2-Methyl-6-[(2,2,2-trifluoroethyl)amino]pyridine-4-carboxylic acid CAS No. 1564936-16-8](/img/structure/B2817306.png)

2-Methyl-6-[(2,2,2-trifluoroethyl)amino]pyridine-4-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

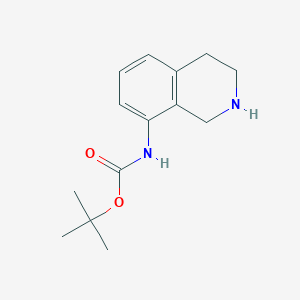

2-Methyl-6-[(2,2,2-trifluoroethyl)amino]pyridine-4-carboxylic acid is a chemical compound with the molecular formula C9H9F3N2O2 . It is used for pharmaceutical testing .

Synthesis Analysis

The synthesis of this compound or similar compounds often involves the use of trifluoromethyl groups . For example, after the Boc and PMB groups were deprotected, the free amine was transformed into pexidartinib 8 by reducing amination .Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a pyridine ring, a carboxylic acid group, and a trifluoroethyl group . The trifluoroethyl group is a common feature in many FDA-approved drugs .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular weight, which is 234.18 . More specific properties such as boiling point, density, and pKa are not available in the current resources.Aplicaciones Científicas De Investigación

Chemical Synthesis and Ligand Design

Compounds similar to 2-Methyl-6-[(2,2,2-trifluoroethyl)amino]pyridine-4-carboxylic acid have been utilized as intermediates in the synthesis of complex molecules and as ligands in metal complexes. For example, derivatives of pyridinecarboxylic acid have been used to synthesize unsymmetrical diamide ligands, demonstrating their utility in forming metal complexes with potential applications in catalysis and materials science (Napitupulu et al., 2006).

Supramolecular Chemistry

The study of supramolecular synthons, particularly involving carboxylic acid and pyridine groups, has been a focal point in crystal engineering strategies. These studies explore the recurrent patterns of hydrogen bonding in the crystal structures of pyridine and pyrazine carboxylic acids, which are crucial for designing new materials with desired properties (Vishweshwar et al., 2002).

Medicinal Chemistry

In medicinal chemistry, structurally related compounds have been explored for their potential as kinase inhibitors, showcasing the relevance of such molecules in the development of new therapeutic agents. For instance, specific derivatives have been identified for their ability to inhibit Aurora A kinase, indicating their utility in cancer treatment research (ロバート ヘンリー,ジェームズ, 2006).

Analytical and Materials Chemistry

Research has also focused on the extraction and characterization of pyridinecarboxylic acids, highlighting their significance in various industrial applications, including the food, pharmaceutical, and biochemical sectors. Studies on the equilibrium extraction of such acids provide insights into optimizing production processes for these valuable chemicals (Kumar & Babu, 2009).

Mecanismo De Acción

Target of Action

The primary targets of 2-Methyl-6-[(2,2,2-trifluoroethyl)amino]pyridine-4-carboxylic acid are currently unknown. The compound is a fluorinated pyridine derivative , and fluoropyridines have been known to exhibit interesting and unusual physical, chemical, and biological properties . .

Mode of Action

The mode of action of this compound is not well-documented. Given the presence of the strong electron-withdrawing trifluoroethyl group, it is likely that the compound interacts with its targets in a unique manner. Fluoropyridines are usually less reactive than their chlorinated and brominated analogues , which could influence the compound’s interactions with its targets.

Biochemical Pathways

Fluoropyridines have been used in the synthesis of various biologically active compounds, including potential imaging agents for various biological applications . .

Result of Action

As a fluoropyridine derivative, the compound likely exhibits unique properties due to the presence of the strong electron-withdrawing trifluoroethyl group . .

Propiedades

IUPAC Name |

2-methyl-6-(2,2,2-trifluoroethylamino)pyridine-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F3N2O2/c1-5-2-6(8(15)16)3-7(14-5)13-4-9(10,11)12/h2-3H,4H2,1H3,(H,13,14)(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGSYSJBFLBYQMW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=N1)NCC(F)(F)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

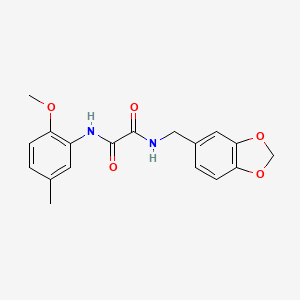

![N-(benzo[d]thiazol-5-yl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2817223.png)

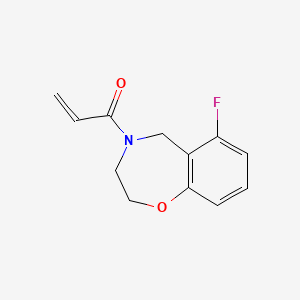

![(Z)-ethyl 2-(6-sulfamoyl-2-((3,4,5-trimethoxybenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2817225.png)

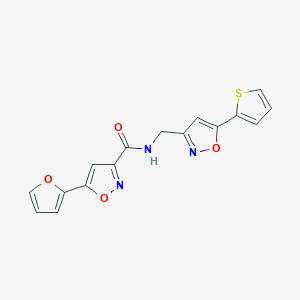

![4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2817226.png)

![4-chloro-3-methyl-1-phenyl-N-(4-propan-2-ylphenyl)pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2817228.png)

![3-[4-(Benzyloxy)phenyl]-5-{[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazole](/img/structure/B2817229.png)

![1-(2-((2-fluorophenyl)amino)ethyl)-7,9-dimethyl-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2817233.png)

![2-[4-(Methylsulfonyl)piperazin-1-yl]aniline](/img/structure/B2817238.png)